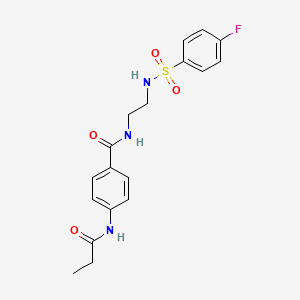

N-(2-(4-fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide

Description

N-(2-(4-Fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide is a synthetic benzamide derivative characterized by a propionamido group at the para position of the benzamide core and a sulfonamidoethyl side chain substituted with a 4-fluorophenyl group.

Properties

IUPAC Name |

N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4S/c1-2-17(23)22-15-7-3-13(4-8-15)18(24)20-11-12-21-27(25,26)16-9-5-14(19)6-10-16/h3-10,21H,2,11-12H2,1H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFZMUBVAIGDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Overview of N-(2-(4-fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide

This compound is a sulfonamide derivative that may exhibit various biological activities, particularly in the context of medicinal chemistry. Sulfonamides are known for their antibacterial properties, while modifications in the structure can lead to enhanced efficacy against specific targets.

Antimicrobial Activity

Sulfonamide compounds traditionally act as bacteriostatic agents by inhibiting bacterial folic acid synthesis. The presence of a fluorinated phenyl group in this compound may enhance its lipophilicity and cellular permeability, potentially increasing its antimicrobial efficacy.

Key Mechanism:

- Inhibition of Dihydropteroate Synthase: Sulfonamides compete with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Anticancer Properties

Research into similar sulfonamide derivatives has shown promise in cancer therapy. The ability to inhibit specific kinases or growth factor receptors can lead to reduced tumor growth and proliferation.

Potential Mechanisms:

- FGFR Inhibition: Similar compounds have been developed as inhibitors for fibroblast growth factor receptors (FGFR), which are implicated in various cancers. Targeting these pathways may provide therapeutic benefits in oncology.

Case Studies

-

Study on Antimicrobial Efficacy:

- A study evaluating a series of sulfonamide derivatives showed that modifications at the para position significantly affected antibacterial activity against Gram-positive and Gram-negative bacteria.

-

Cancer Cell Line Testing:

- In vitro studies on cancer cell lines demonstrated that certain sulfonamide derivatives induced apoptosis and inhibited cell proliferation, suggesting potential use as anticancer agents.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 365.45 g/mol |

| Solubility | Soluble in DMSO |

| Log P (octanol-water partition) | 3.5 |

| pKa | 7.2 |

| Biological Activity | Observed Effect |

|---|---|

| Antibacterial | Moderate to high activity |

| Anticancer | Induced apoptosis in vitro |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Sulfonamido vs. Bromo/Nitro Groups

- Target Compound : The 4-fluorophenylsulfonamidoethyl group introduces hydrogen-bonding capacity (via sulfonamide S=O groups) and moderate lipophilicity (due to fluorine). This may enhance solubility and target binding compared to bromine or nitro substituents .

- 4MNB : The nitro group (electron-withdrawing) may reduce metabolic stability but increase reactivity in electrophilic interactions .

Fluorine vs. Other Halogens

Ethyl Linker in Sulfonamido Group

- The ethyl spacer in the target compound may confer conformational flexibility, allowing optimal positioning of the 4-fluorophenylsulfonamido group for receptor interactions. This contrasts with rigid analogs like N-(3-(4-Fluorophenylsulfonamido)-4-hydroxyphenyl)-biphenylcarboxamide , where a bulkier biphenyl group could sterically hinder binding.

Research Findings and Inferences

While direct activity data for the target compound are unavailable, insights can be drawn from related compounds:

- Sulfonamide-Containing Analogs : Compounds like H-8 and H-9 () demonstrate that sulfonamides are critical for kinase inhibition via interactions with ATP-binding pockets . The target compound’s sulfonamido group may similarly facilitate enzyme targeting.

- Benzamide Derivatives : N-(4-Bromophenyl)-4-propionamidobenzamide (30k) showed moderate activity in preliminary screens, suggesting the benzamide core is a viable scaffold .

- Fluorine Impact : Fluorinated analogs (e.g., Example 53 in ) often exhibit improved bioavailability and resistance to oxidative metabolism, supporting the rationale for incorporating a 4-fluorophenyl group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.